molecular formula C14H16O4 B1613056 cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-54-2

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1613056
CAS No.: 732253-54-2
M. Wt: 248.27 g/mol
InChI Key: MEKBVCIQBYRCMJ-VHSXEESVSA-N
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Description

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 2-methoxybenzoyl substituent in the cis configuration. This compound belongs to a class of structurally related molecules where the benzoyl group’s substitution pattern (e.g., methoxy, methyl, or thiomethyl at ortho, meta, or para positions) significantly influences physicochemical and biological properties. These derivatives are primarily used in pharmaceutical research, particularly as intermediates for synthesizing bioactive molecules like integrin ligands or enzyme inhibitors .

Properties

IUPAC Name

(1R,2S)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKBVCIQBYRCMJ-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641307
Record name (1R,2S)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732253-54-2
Record name (1R,2S)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2-methoxybenzoic acid with cyclopentanone under acidic or basic conditions to form the desired product. The reaction may require the use of catalysts or specific reaction conditions to ensure the formation of the cis-isomer .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa (Predicted)
cis-2-(2-Methoxybenzoyl)- (Target) N/A C₁₄H₁₆O₄ 248.27 (calc.) N/A N/A ~4.30*
cis-2-(3-Methoxybenzoyl)- 732253-60-0 C₁₄H₁₆O₄ 248.27 N/A N/A 4.30
cis-2-(4-Methoxybenzoyl)- 733740-08-4 C₁₄H₁₆O₄ 248.27 N/A N/A N/A
cis-2-(2-Methylbenzoyl)- 732253-35-9 C₁₄H₁₆O₃ 232.28 N/A N/A N/A
cis-2-(2-Thiomethylbenzoyl)- 1134527-05-1 C₁₄H₁₆O₃S 264.34 446.7 (predicted) 1.26 (predicted) N/A

*Estimated based on meta-substituted analogue .

Biological Activity

Cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with a methoxybenzoyl substituent and a carboxylic acid functional group. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆O₄
  • Molecular Weight : Approximately 248.28 g/mol
  • Structure : The compound features a cyclopentane ring and a methoxybenzoyl group, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Potential to inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.
  • Analgesic Activity : Possible pain-relieving properties.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group plays a crucial role in these interactions, influencing the compound's affinity and specificity for its targets.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Activities
This compoundCyclopentane with methoxybenzoyl groupAntimicrobial, anti-inflammatory
Cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acidSimilar backbone with para-methoxy substitutionPotentially different solubility and reactivity
Trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acidTrans configuration affecting stericsDifferent biological activities due to spatial arrangement

Case Studies

  • Antimicrobial Activity :
    A study investigating the antimicrobial properties of various cyclopentane derivatives found that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was suggested to enhance membrane permeability, facilitating bacterial inhibition .
  • Anti-inflammatory Mechanisms :
    Research on related carboxylic acids indicated that they might inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism was explored in a study where analogs were shown to lower inflammatory markers in animal models .
  • Analgesic Effects :
    In a pharmacological evaluation, derivatives similar to this compound demonstrated dose-dependent analgesic effects in rodent models. The study highlighted the importance of structural features in modulating pain pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
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cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

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